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molecular formula C12H10N4O B8336810 4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No. B8336810
M. Wt: 226.23 g/mol
InChI Key: DFSSLUPVUOYJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302989B2

Procedure details

To 1.181 g 4-(4-bromophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one (4.07 mmol) in toluene (10 ml) was added 0.080 g 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (0.2004 mmol), 0.063 g tris(dibenzylideneacetone)dipalladium(O) chloroform adduct (0.061 mmol) and 10.58 ml lithium bis(trimethylsilyl)amide 1M in toluene (10.58 mmol) under nitrogen at room temperature and the reaction was subsequently heated at 150° C. for 5 minutes by microwave (Biotage Initiator 2.5). Thin layer chromotography in cyclohexane/ethyl acetate=1/1 showed no starting material. After cooling the reaction mixture, 7 ml of 2N aqueous HCl was added, the mixture stirred for 30 minutes, and the mixture was basified until pH=10 by addition of aqueous NaOH (2N). A precipitate was formed. The solid was filtered and washed with ether and dried overnight to obtain the title compound. LCMS: m/z 227.0 (M+H). The filtrate was extracted with ethyl acetate. The organic phase was combined with the ether from the washing, dried over Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The raw material was adsorbed on silica (dissolved in ethyl acetate), then purified by silica gel chromatography (cyclohexane:ethyl acetate gradient, the product was eluted at 80% of ethyl acetate) to afford additional title compound. 1H NMR (400 MHz, DMSO-d6) δ 11.85 (br. s., 1H), 7.32-7.44 (m, 3H), 7.09 (dd, J=3.8, 1.3 Hz, 1H), 6.66-6.77 (m, 3H), 5.67 (s, 2H). 13C NMR (400 MHz, DMSO-d6) δ 154.15, 150.86, 137.98, 129.55, 123.98, 118.70, 116.65, 113.95, 113.32, 110.58.
Name
4-(4-bromophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)dipalladium(O) chloroform
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
10.58 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.58 mmol
Type
solvent
Reaction Step One
[Compound]
Name
Initiator 2.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]3[CH:14]=[CH:15][CH:16]=[C:12]3[C:11](=[O:17])[NH:10][N:9]=2)=[CH:4][CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2[N:37](C)C)CCCCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.C1CCCCC1.C(OCC)(=O)C>[NH2:37][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]3[CH:14]=[CH:15][CH:16]=[C:12]3[C:11](=[O:17])[NH:10][N:9]=2)=[CH:4][CH:3]=1 |f:2.3,5.6,8.9|

Inputs

Step One
Name
4-(4-bromophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Quantity
1.181 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NNC(C=2N1C=CC2)=O
Name
Quantity
0.08 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Name
tris(dibenzylideneacetone)dipalladium(O) chloroform
Quantity
0.063 g
Type
reactant
Smiles
Name
Quantity
10.58 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.58 mmol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Initiator 2.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A precipitate was formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NNC(C=2N1C=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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